molecular formula C9H18N2O2 B12832654 tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate

tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate

Cat. No.: B12832654
M. Wt: 186.25 g/mol
InChI Key: LXXPLHYWFLINDJ-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, which is known for its steric hindrance and protective properties in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by enabling the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amine group during various reaction steps .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. This steric effect is particularly useful in protecting amine groups during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2R)-2-methylazetidin-3-yl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the azetidine ring. This combination makes it particularly useful in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-methylazetidin-3-yl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7?/m1/s1

InChI Key

LXXPLHYWFLINDJ-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1C(CN1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.